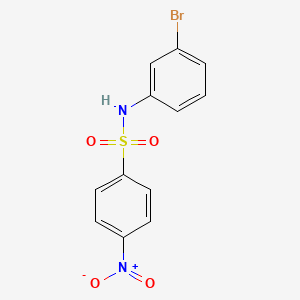

N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDBTGJSVASBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-bromophenyl)-4-nitrobenzenesulfonamide molecular structure

An In-Depth Technical Guide to the Molecular Structure of N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] Sulfonamides are recognized as valuable isosteres for amides and carboxylic acids, often enhancing physicochemical properties such as hydrolytic stability, water solubility, and bioavailability.[2][4] This guide provides a detailed technical exploration of a specific synthetic sulfonamide, N-(3-bromophenyl)-4-nitrobenzenesulfonamide (CAS No: 16937-10-3).[5] We will dissect its molecular architecture, outline a robust synthetic protocol and characterization workflow, and discuss its significance within the broader context of chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's core attributes.

Part 1: Molecular Structure Analysis

The structure of N-(3-bromophenyl)-4-nitrobenzenesulfonamide is defined by the covalent linkage of three key moieties: a 4-nitrophenyl group, a 3-bromophenyl group, and a central sulfonamide bridge (-SO₂NH-). This arrangement confers specific stereoelectronic properties that dictate its chemical behavior and potential biological interactions.

Core Chemical Structure & Conformation

The molecule's IUPAC name is N-(3-bromophenyl)-4-nitrobenzenesulfonamide, and its molecular formula is C₁₂H₉BrN₂O₄S.[5] The central sulfur atom of the sulfonamide group is in a tetrahedral geometry, bonded to two oxygen atoms, the nitrogen of the amide, and a carbon atom of the 4-nitrophenyl ring.

The conformational flexibility of the molecule is primarily determined by the rotation around the S-N and S-C bonds. Gas-phase studies on similar benzenesulfonamide structures have shown that the S-N bond often orients nearly perpendicular to the plane of the benzene ring to which it is attached.[1] The relative orientation of the two aromatic rings is defined by the C-S-N-C torsion angle. In related crystal structures, this angle varies significantly, leading to different spatial arrangements of the phenyl rings.[3][6] For instance, in the closely related amide N-(4-bromophenyl)-4-nitrobenzamide, the dihedral angle between the two benzene rings is a mere 3.6°, but the amide linker itself is significantly twisted out of the plane of both rings.[7] A similar non-planar conformation is expected for N-(3-bromophenyl)-4-nitrobenzenesulfonamide, which is critical for its interaction with biological targets.

Caption: 2D structure of N-(3-bromophenyl)-4-nitrobenzenesulfonamide.

Electronic Effects of Substituents

The molecule's reactivity and intermolecular interaction potential are heavily influenced by its two key substituents:

-

4-Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both inductive and resonance effects. It significantly reduces the electron density of the attached phenyl ring, making it electron-deficient. This property is often exploited in medicinal chemistry to modulate binding affinities and metabolic stability.[8]

-

3-Bromo Group (-Br): As a halogen, bromine is electronegative and withdraws electron density via the inductive effect. However, it can also donate electron density through resonance. Overall, it is considered a deactivating but ortho-para directing group. Its presence introduces a site for potential halogen bonding, an increasingly recognized non-covalent interaction in drug design.

These electronic features make the N-H proton of the sulfonamide acidic and a potent hydrogen bond donor, while the sulfonyl oxygens and the nitro oxygens act as strong hydrogen bond acceptors.

Part 2: Synthesis and Characterization

The synthesis of N-(3-bromophenyl)-4-nitrobenzenesulfonamide is reliably achieved through a well-established and robust chemical transformation.

Synthetic Protocol: Sulfonamide Formation

The most common and efficient method for preparing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride.[9][10] This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. For the target molecule, the synthesis involves the coupling of 3-bromoaniline with 4-nitrobenzenesulfonyl chloride.

Experimental Workflow:

Caption: General workflow for the synthesis of N-aryl sulfonamides.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoaniline (1.0 equivalent) in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF). The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[9][10]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride.[9]

-

Sulfonyl Chloride Addition: Add 4-nitrobenzenesulfonyl chloride (a slight excess, ~1.05 equivalents) portion-wise or as a solution in the same solvent, dropwise to the cold amine solution over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).[9]

-

Workup: Quench the reaction by pouring the mixture into cold water or a dilute aqueous HCl solution. This will precipitate the crude product and dissolve the amine hydrochloride salt.

-

Purification: Collect the solid product by vacuum filtration. If an organic solvent like THF was used, extract the product into a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-bromophenyl)-4-nitrobenzenesulfonamide.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is achieved through a combination of standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 16937-10-3 | [5] |

| Molecular Formula | C₁₂H₉BrN₂O₄S | [5] |

| Molecular Weight | 357.18 g/mol | [5] |

| Appearance | Expected to be a solid, likely yellow due to the nitro-aromatic group. |[11] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons (~7.0-8.5 ppm), with distinct splitting patterns for the 1,3-disubstituted and 1,4-disubstituted rings. A broad singlet for the N-H proton (may be downfield, >10 ppm in DMSO-d₆).[11] |

| ¹³C NMR | Aromatic carbons (~110-150 ppm). Carbons attached to the nitro group and sulfur will be significantly shifted. |

| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretch); ~1350 & ~1160 (asymmetric and symmetric SO₂ stretch); ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch).[12] |

| Mass Spec (ESI-MS) | Molecular ion peak [M-H]⁻ showing a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of one bromine atom. |

Part 3: Significance and Potential Applications

While specific biological data for N-(3-bromophenyl)-4-nitrobenzenesulfonamide is not extensively published, its structural components suggest significant potential for applications in drug discovery and materials science.

-

Scaffold for Drug Discovery: The sulfonamide core is a well-validated pharmacophore.[3] Aryl-sulfonamides are known to be potent inhibitors of enzymes like carbonic anhydrases.[1] Furthermore, related nitro-aromatic structures, such as N-(4-Bromophenyl)-3-nitrobenzamide, have demonstrated potential as anticancer and antiviral agents.[13] Therefore, N-(3-bromophenyl)-4-nitrobenzenesulfonamide serves as an excellent starting point or intermediate for the synthesis of new chemical entities with potential therapeutic value.

-

Intermediate in Organic Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized.[8] This allows the molecule to serve as a versatile building block for creating more complex target molecules, including dyes, agrochemicals, and pharmaceutical intermediates.[8]

-

Probe for Mechanistic Studies: The well-defined electronic properties and potential for forming specific non-covalent interactions (hydrogen and halogen bonds) make this molecule a useful tool for studying enzyme-ligand interactions or for developing chemical sensors.

Conclusion

N-(3-bromophenyl)-4-nitrobenzenesulfonamide is a molecule with a well-defined structure characterized by a central sulfonamide linkage and two electronically distinct aromatic rings. Its synthesis is straightforward and high-yielding, based on established and reliable chemical methods. Standard spectroscopic techniques provide a clear and definitive means of characterization. While its own biological profile remains to be fully explored, its structural relationship to a multitude of bioactive compounds marks it as a molecule of significant interest for medicinal chemists and drug development professionals. It represents a valuable scaffold and a versatile synthetic intermediate poised for further investigation and application.

References

- Benchchem. Sulfonamide Synthesis with Primary Amines.

- Macmillan Group - Princeton University.

- Puzzarini, C., & Alonso, J. L. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2847.

- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.

- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

- PubChem. N-(4-Bromophenyl)-3-nitrobenzenesulfonamide.

- El-Faham, A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1593.

- Benchchem. N-(4-Bromophenyl)-3-nitrobenzamide.

- Supporting Information for a public

- Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. (2026, February 15).

- BLDpharm. N-(3-Bromophenyl)-4-nitrobenzenesulfonamide.

- Smith, J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)

- Fun, H.-K., et al. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o279.

- ResearchGate. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. books.rsc.org [books.rsc.org]

- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 16937-10-3|N-(3-Bromophenyl)-4-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cbijournal.com [cbijournal.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. n-(4-Bromophenyl)-3-nitrobenzamide | 99514-88-2 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of drug discovery, we often encounter molecules of significant synthetic interest that lack comprehensive biological annotation. N-(3-bromophenyl)-4-nitrobenzenesulfonamide is one such compound. While its constituent parts—the nitrobenzenesulfonamide core and the brominated phenyl ring—are well-represented in the pharmacopoeia, this specific isomeric arrangement remains largely uncharacterized in publicly accessible literature.[1] This guide, therefore, ventures into a deductive exploration of its potential mechanisms of action. By dissecting the molecule's structural motifs and drawing parallels with extensively studied analogues, we can construct a robust, evidence-based framework for its anticipated biological activities and provide a roadmap for its empirical validation. This document is crafted for the discerning researcher, offering not just hypothetical targets but the strategic rationale and experimental blueprints necessary to transform speculation into substantiated science.

Deconstruction of the Pharmacophore: A Tale of Two Moieties

The pharmacological potential of N-(3-bromophenyl)-4-nitrobenzenesulfonamide can be logically inferred from its two primary structural components:

-

The 4-Nitrobenzenesulfonamide Core: The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, renowned for its ability to mimic a tetrahedral transition state and act as a zinc-binding group in metalloenzymes.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The addition of a nitro group (-NO₂) at the para-position significantly enhances the electron-withdrawing nature of the phenyl ring, a feature that can modulate binding affinity and, under hypoxic conditions, allow the molecule to act as a bioreductive prodrug.[5]

-

The N-(3-bromophenyl) Substituent: The substitution on the sulfonamide nitrogen dictates the molecule's overall topology and physicochemical properties, such as lipophilicity and hydrogen bonding potential. The presence of a bromine atom is particularly noteworthy. As a halogen, it can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity and specificity for a protein target.[5] Its position on the meta-position of the phenyl ring influences the molecule's conformational flexibility and interaction profile compared to ortho- or para-substituted analogues.

Based on this structural analysis, we can postulate several high-probability mechanistic pathways. The following sections will explore these hypotheses in detail, grounding each in established literature and proposing rigorous experimental validation protocols.

Postulated Mechanism I: Inhibition of Carbonic Anhydrases (CAs)

The primary sulfonamide group is the archetypal zinc-binding pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation, CO₂ transport, and various biosynthetic pathways.[6] Aberrant CA activity, particularly of isoforms II, IX, and XII, is a well-established hallmark of several cancers, making them attractive therapeutic targets.[4]

Causality and Rationale

Numerous sulfonamide-bearing compounds have been developed as potent CA inhibitors.[4][6] The mechanism hinges on the deprotonated sulfonamide nitrogen coordinating with the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide ligand and disrupting the catalytic cycle. The N-aryl substituent (the 3-bromophenyl group) extends into the active site cavity, forming van der Waals and, potentially, halogen bonds with amino acid residues, thereby dictating isoform selectivity and overall inhibitory potency.

Proposed Signaling Pathway: Disruption of pH Homeostasis in Cancer Cells

Caption: Inhibition of CAIX by N-(3-bromophenyl)-4-nitrobenzenesulfonamide.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of the compound against human CA isoforms.

Objective: To quantify the IC₅₀ value of N-(3-bromophenyl)-4-nitrobenzenesulfonamide against key CA isoforms (e.g., hCA I, II, IX, XII).

Materials:

-

Recombinant human CA isoforms (I, II, IX, XII)

-

N-(3-bromophenyl)-4-nitrobenzenesulfonamide (Test Compound)

-

Acetazolamide (Positive Control)

-

4-Nitrophenyl acetate (Substrate)

-

HEPES buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Stopped-flow spectrophotometer

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the Test Compound and Acetazolamide in DMSO.

-

Prepare serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Prepare a stock solution of 4-nitrophenyl acetate in acetonitrile.

-

Prepare working solutions of CA enzymes in HEPES buffer.

-

-

Assay Procedure:

-

The assay measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate, which can be monitored by the increase in absorbance at 400 nm.

-

Syringe A of the stopped-flow instrument is loaded with the enzyme solution (e.g., 10 µM final concentration) in HEPES buffer, containing a range of inhibitor concentrations.

-

Syringe B is loaded with the substrate solution (e.g., 1 mM final concentration) in HEPES buffer.

-

The instrument rapidly mixes the contents of both syringes, and the absorbance at 400 nm is recorded over time (typically milliseconds).

-

-

Data Analysis:

-

Initial reaction rates are calculated from the linear phase of the absorbance curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control (DMSO vehicle).

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Self-Validation: The inclusion of a known pan-CA inhibitor, Acetazolamide, as a positive control validates the assay's performance. A DMSO vehicle control establishes the baseline enzyme activity. Running the assay against multiple isoforms provides a selectivity profile.

Postulated Mechanism II: Kinase Inhibition

The diaryl sulfonamide scaffold is present in several approved kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer and inflammatory diseases.[4]

Causality and Rationale

Certain sulfonamides can act as "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region, a critical structural element for ATP binding. The 3-bromophenyl and 4-nitrophenyl rings would occupy adjacent hydrophobic pockets within the ATP-binding site. A recent study identified sulfonamide molecules as inhibitors of Lemur tyrosine kinase 3 (LMTK3), which is implicated in tumor development.[4] The nitro group and bromo-substituent would be key determinants of specificity and potency.

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for identifying and characterizing kinase inhibitory activity.

Experimental Protocol: In Vitro Kinase Glo® Assay

Objective: To determine the IC₅₀ of the test compound against a specific kinase identified in a primary screen.

Materials:

-

Recombinant kinase of interest (e.g., LMTK3)

-

Specific peptide substrate for the kinase

-

N-(3-bromophenyl)-4-nitrobenzenesulfonamide (Test Compound)

-

Staurosporine (Positive Control, broad-spectrum kinase inhibitor)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay buffer

-

White, opaque 96-well plates

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound and staurosporine in assay buffer containing DMSO (final DMSO concentration should be ≤1%).

-

Kinase Reaction:

-

To each well of a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding the Kinase-Glo® reagent. This reagent simultaneously lyses the cells (if a cell-based assay) and measures the amount of remaining ATP via a luciferase reaction.

-

The amount of ATP consumed is directly proportional to the kinase activity.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

A lower luminescent signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of inhibition based on controls (no kinase for 100% inhibition, DMSO vehicle for 0% inhibition).

-

Determine IC₅₀ values by fitting the data to a dose-response curve.

-

Self-Validation: Staurosporine serves as a positive control to ensure the assay is sensitive to kinase inhibition. Wells without kinase and wells with only the DMSO vehicle serve as controls for background signal and maximum enzyme activity, respectively.

Other Plausible Mechanisms and Future Directions

While CA and kinase inhibition represent high-probability mechanisms, the structural motifs of N-(3-bromophenyl)-4-nitrobenzenesulfonamide suggest other potential avenues for investigation.

| Potential Target/Mechanism | Rationale based on Structural Motifs | Key References |

| iNOS Inhibition | Nitrobenzenesulfonamide derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation and cancer.[7] | [7] |

| Antimicrobial Action | Nitroaromatic compounds can be reduced by microbial nitroreductases to form cytotoxic radical species that damage DNA and other macromolecules, a known mechanism for antimicrobial agents.[3] | [3] |

| ERRα Inverse Agonism | The nitrobenzenesulfonamide scaffold has been identified in inverse agonists of Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor involved in cellular metabolism and implicated in cancer.[3] | [3] |

Further research should involve broad phenotypic screening to uncover unexpected activities, followed by target deconvolution studies (e.g., affinity chromatography, thermal shift assays) to identify novel binding partners.

Conclusion

N-(3-bromophenyl)-4-nitrobenzenesulfonamide stands as a molecule of significant potential, situated at the confluence of well-established pharmacophores. While direct biological data remains elusive, a logical, structure-based analysis strongly implicates it as a potential inhibitor of carbonic anhydrases and various protein kinases. The experimental protocols detailed in this guide provide a clear and robust framework for systematically testing these hypotheses. The journey from a synthesized molecule to a characterized therapeutic agent is one of rigorous, iterative inquiry. It is our hope that this guide serves as the first chapter in that story, providing the foundational logic and experimental starting points for elucidating the true mechanism of action of this promising compound.

References

- The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. Benchchem.

- n-(4-Bromophenyl)-3-nitrobenzamide | 99514-88-2. Benchchem.

- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple neg

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- Structural Comparison of Three N-(4-Methoxyphenyl)

- 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide mechanism of action. Benchchem.

- Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) -. Juniper Publishers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. n-(4-Bromophenyl)-3-nitrobenzamide | 99514-88-2 | Benchchem [benchchem.com]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digibug.ugr.es [digibug.ugr.es]

The N-Aryl-4-nitrobenzenesulfonamide Pharmacophore: A Technical Guide to Synthesis, SAR, and Biological Profiling

Executive Summary: The Strategic Value of the Sulfonamide Scaffold

In contemporary drug discovery, the sulfonamide moiety (–SO₂NH–) remains one of the most privileged scaffolds, historically foundational to antimicrobials but now recognized for its vast polypharmacology. Specifically, N-aryl-4-nitrobenzenesulfonamides have emerged as highly tunable intermediates and active pharmaceutical ingredients (APIs). The presence of the strongly electron-withdrawing para-nitro group on the benzenesulfonyl ring fundamentally alters the electronic landscape of the molecule, lowering the pKa of the sulfonamide nitrogen and enhancing its ability to mimic transition states in enzymatic active sites.

This technical whitepaper synthesizes current literature to provide a comprehensive guide on the chemical synthesis, structure-activity relationships (SAR), and biological profiling of N-aryl-4-nitrobenzenesulfonamides, equipping drug development professionals with actionable, field-proven insights.

Mechanistic Chemistry and Self-Validating Synthetic Protocols

The synthesis of N-aryl-4-nitrobenzenesulfonamides relies on the nucleophilic attack of an aryl amine on an electrophilic sulfonyl chloride. While traditional methods utilize toxic organic bases (e.g., pyridine) in halogenated solvents, modern green chemistry approaches leverage aqueous biphasic systems.

Causality in Reagent Selection

We utilize a 1 M Sodium Carbonate (Na₂CO₃) aqueous solution rather than organic bases. Why? Na₂CO₃ acts as a mild acid scavenger. It neutralizes the generated hydrochloric acid (HCl), driving the equilibrium forward without inducing rapid hydrolysis of the water-sensitive 4-nitrobenzenesulfonyl chloride. Furthermore, the aqueous medium creates a self-validating system : the starting materials are partially soluble, but the resulting N-aryl sulfonamide product is highly hydrophobic. As the reaction progresses, the product precipitates out of solution, providing an immediate visual confirmation of successful coupling and allowing for isolation via simple vacuum filtration [1].

Step-by-Step Protocol: Green Synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide

This protocol is optimized for high yield and minimal environmental impact.

-

Reagent Preparation: To a 250 mL Erlenmeyer flask, add 10.00 mmol (2.217 g) of 4-nitrobenzenesulfonyl chloride and 10.00 mmol (1.232 g) of p-anisidine.

-

Solvent & Base Addition: Introduce 50 mL of deionized water, followed immediately by 10 mL of 1 M Na₂CO₃ solution.

-

Reaction Execution: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 72–96 hours.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the amine spot (visualized under UV 254 nm or with ninhydrin stain) confirms completion. Simultaneously, observe the formation of a dense precipitate.

-

Isolation: Collect the precipitated solid via Büchner funnel suction filtration.

-

Purification: Wash the filter cake sequentially with 50 mL of cold deionized water (to remove unreacted salts) and 20 mL of cold isopropanol (to remove organic impurities). Dry in a vacuum oven at 40 °C overnight to yield the pure sulfonamide.

Synthetic workflow and reaction mechanism of N-aryl-4-nitrobenzenesulfonamides.

Pharmacological Profiling and Structure-Activity Relationship (SAR)

The biological utility of the 4-nitrobenzenesulfonamide class is dictated by the electronic and steric properties of its substituents.

Antimicrobial and Anti-Tuberculosis Activity

Recent hybridizations of nitrobenzenesulfonamides with benzhydryl piperazine have shown profound efficacy against Mycobacterium tuberculosis (Mtb) H37Rv. SAR studies reveal a critical causality regarding the nitro group: 2,4-dinitrobenzenesulfonamide derivatives are significantly more potent than their 4-nitro or 2-nitro counterparts [2]. Mechanistic Rationale: The addition of a second strongly electron-withdrawing nitro group at the ortho position drastically decreases the electron density on the sulfonamide nitrogen. This increases the acidity of the N-H bond. At physiological pH, a higher proportion of the molecule exists as an anion, which mimics the enzymatic transition state of dihydropteroate synthase (DHPS), leading to tighter target binding.

Anticancer Efficacy and Apoptotic Pathways

Certain N-aryl-4-nitrobenzenesulfonamides (e.g., N-(quinolin-8-yl)-4-nitrobenzenesulfonamide) exhibit potent anti-proliferative effects in cancer cell lines (such as Colo-205 and HepG2). These compounds do not merely act as static inhibitors; they actively induce apoptosis by modulating Mitogen-Activated Protein Kinases (MAPKs) [3]. Specifically, they trigger the transient phosphorylation of ERK1/2 and p38 kinases, which subsequently leads to mitochondrial dysfunction, cytochrome c release, and the sequential activation of Caspase-9 and Caspase-3.

Pro-apoptotic signaling pathway induced by sulfonamide derivatives via p38/ERK.

Target-Specific Inhibition: Kinases and Metalloenzymes

Beyond broad cytotoxicity, specific derivatives have been engineered for precision targeting:

-

Carbonic Anhydrase (CA) Inhibition: The deprotonated sulfonamide group (SO₂NH⁻) binds directly to the catalytic zinc ion within the human CA II active site, disrupting its function. Structural biology data (PDB: 6RH4) confirms this direct coordination [4].

-

BRAF Kinase Inhibition: Pyrimidin-4-nitrobenzenesulfonamide hybrids have been designed to target the αC-OUT/DFG-IN conformation of the BRAF V600E mutant protein, showing nanomolar potency superior to clinical standards like dabrafenib [5].

-

Antiplasmodial Action: Hybridizing the 4-nitrobenzenesulfonamide with a chalcone moiety yields compounds highly active against the blood stages of Plasmodium falciparum 3D7, demonstrating the scaffold's versatility in parasitic diseases [6].

Quantitative Data Summary

The following table consolidates critical in vitro efficacy metrics across various therapeutic targets, providing a benchmark for future drug design.

| Compound Class / Derivative | Biological Target / Disease Model | Potency Metric (MIC / IC₅₀) | Reference |

| 2,4-Dinitrobenzenesulfonamide hybrids | M. tuberculosis H37Rv (Tuberculosis) | MIC = 0.78 µg/mL | ACS Omega [2] |

| Pyrimidin-4-nitrobenzenesulfonamides | B-RAF V600E Kinase (Melanoma) | IC₅₀ = 70.84 nM | ResearchGate [5] |

| 4-Nitrobenzenesulfonamide (Parent) | Human Carbonic Anhydrase II | IC₅₀ = 400.0 nM | RCSB PDB [4] |

| 4-Nitrobenzenesulfonamide chalcones | P. falciparum 3D7 (Malaria) | IC₅₀ = 5.4 µg/mL | Malaria World [6] |

Conclusion

The N-aryl-4-nitrobenzenesulfonamide architecture is a highly adaptable pharmacophore. By understanding the causal relationship between the electron-withdrawing nature of the nitro group and the resulting acidity of the sulfonamide proton, researchers can rationally design potent inhibitors for kinases, metalloenzymes, and microbial targets. Coupled with green, self-validating synthetic protocols, this class of compounds remains a cornerstone in modern medicinal chemistry and therapeutic development.

References

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI URL:[Link]

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: ACS Omega URL:[Link]

-

Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells Source: Taylor & Francis URL:[Link]

-

6RH4: Human Carbonic Anhydrase II in complex with 4-Nitrobenzenesulfonamide Source: RCSB PDB URL:[Link]

-

Pyrimidin-4-bromobenzenesulfonamide/-4-nitrobenzenesulfonamide hybrids as potential BRAF inhibitors Source: ResearchGate URL:[Link]

-

Antiplasmodial action of 4-nitrobenzenesulfonamide chalcones Source: Malaria World URL:[Link]

The Evolution and Mechanistic Utility of Brominated Sulfonamides: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist in drug discovery, I have observed that while the classical sulfonamide moiety (R–SO₂NH₂) is a foundational pillar of medicinal chemistry, the strategic incorporation of bromine into this scaffold unlocks unique pharmacological and synthetic capabilities. This technical guide explores the historical evolution of brominated sulfonamides, the physicochemical causality behind their target specificity, and their dual utility as potent enzyme inhibitors and versatile synthetic reagents.

Historical Context: From the "Sulfa Craze" to Halogenated Precision

The history of sulfonamides began in the 1930s with Gerhard Domagk’s discovery of Prontosil, the first broad-spectrum systemic antibacterial, which catalyzed the "sulfa craze" and revolutionized modern medicine [1]. Early structure-activity relationship (SAR) studies focused primarily on dihydropteroate synthase (DHPS) inhibition. However, researchers soon discovered that modifying the aryl ring or the sulfonamide nitrogen could drastically alter the molecule's bioactivity.

The introduction of halogens led to the development of active halogenated compounds. While chlorinated variants like Chloramine-T became ubiquitous biocides, the brominated analog, Bromamine-T (sodium N-bromo-p-toluenesulfonamide), was later identified as a highly stable, versatile bromo-organic reagent capable of driving complex organic transformations [2].

Simultaneously, marine pharmacognosy revealed that nature had already optimized halogenated sulfonamides. The discovery of Psammaplin C , a brominated sulfonamide isolated from marine sponges, demonstrated unprecedented inhibition of tumor-associated carbonic anhydrases (CA IX and XII) [3]. This natural blueprint has since inspired the targeted synthesis of novel brominated benzenesulfonamides for neurodegenerative and metabolic diseases [4].

Mechanistic Pharmacology: The Causality of Bromination

Why brominate a sulfonamide? The addition of bromine is not merely structural; it fundamentally alters the physicochemical interaction landscape of the molecule through three mechanisms:

-

Halogen Bonding (σ-Hole Interactions): Bromine acts as a highly polarizable Lewis acid. The electron-deficient region (σ-hole) on the bromine atom forms strong, highly directional non-covalent bonds with electron-rich residues (e.g., oxygen or nitrogen) in the enzyme active site.

-

Steric Bulk and Conformational Locking: The large van der Waals radius of bromine (1.85 Å) forces the sulfonamide into specific conformational poses, enhancing selectivity for larger binding pockets while sterically clashing with off-target enzymes.

-

Enhanced Lipophilicity: Bromination significantly increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration—a critical requirement for central nervous system (CNS) targets like acetylcholinesterase (AChE).

Target 1: Carbonic Anhydrase (CA) Inhibition in Tumor Hypoxia

In solid tumors, hypoxia triggers HIF-1α, which upregulates the transmembrane enzyme CA IX to manage intracellular pH, promoting tumor survival and metastasis. Brominated sulfonamides act as classical zinc-binders. The deprotonated sulfonamide nitrogen coordinates with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule. Concurrently, the bromine atom engages in halogen bonding with the hydrophobic half of the CA active site, dramatically increasing affinity (sub-nanomolar

Mechanism of CA IX inhibition by brominated sulfonamides in hypoxic tumor microenvironments.

Target 2: Multi-Target Inhibition (AChE and α-Glucosidase)

Recent synthetic efforts have produced N,N-dibromobenzenesulfonamide, which exhibits potent multi-target activity. In Ellman's assays, brominated sulfonamides significantly inhibit AChE and BChE compared to their non-brominated precursors. Furthermore, they exhibit strong α-glucosidase inhibition, making them dual-action candidates for managing Alzheimer's disease and Type 2 Diabetes [4].

Quantitative Data Presentation

The table below summarizes the comparative inhibitory profiles of key brominated sulfonamides against standard reference therapeutics.

| Compound | Target Enzyme | Activity ( | Reference Standard | Standard Activity |

| Psammaplin C | hCA IX | Acetazolamide | ||

| N,N-dibromobenzenesulfonamide | AChE | Galantamine | ||

| N,N-dibromobenzenesulfonamide | α-Glucosidase | Acarbose | ||

| 3-bromosulfanilamide thiourea | Urease | Thiourea |

Synthetic Utility & Experimental Workflows

Beyond therapeutics, brominated sulfonamides like Bromamine-T are powerhouses in organic synthesis. Bromamine-T serves as a stable source of halonium ions (Br⁺) and nitrenes. In the presence of transition metal catalysts, it facilitates the aziridination of alkenes via the controlled release of a metal-nitrene intermediate, which undergoes concerted stereospecific insertion into the C=C double bond [2].

Protocol 1: Synthesis of N,N-dibromobenzenesulfonamide

Rationale: Glacial acetic acid serves as a polar protic solvent that stabilizes the bromonium ion intermediate during electrophilic substitution without reacting with the halogen itself.

-

Initiation: Dissolve 10 mmol of benzenesulfonamide precursor in 15 mL of glacial acetic acid under continuous magnetic stirring at room temperature.

-

Bromination: Add liquid bromine (22 mmol) dropwise over 30 minutes using an addition funnel.

-

Validation Checkpoint: The solution will transition to a deep red/brown color, indicating the presence of active bromine.

-

-

Reaction: Stir the mixture for 4 hours at ambient temperature. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Quenching: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product.

-

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol.

-

Validation Checkpoint: Confirm structure and purity via ¹H-NMR (look for the disappearance of the NH₂ protons at ~7.2 ppm, confirming N,N-dibromination).

-

Protocol 2: In Vitro Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow)

Rationale: This assay measures the rate of H⁺ production during CO₂ hydration. Phenol Red is used because its pKa (~7.8) is ideal for monitoring the rapid pH drop around physiological pH 7.4.

-

Preparation: Prepare a 10 mM stock of the brominated sulfonamide in DMSO. Serially dilute in assay buffer (10 mM HEPES, pH 7.4, with 0.1 M Na₂SO₄ to maintain constant ionic strength).

-

Enzyme Setup: Prepare recombinant hCA IX (10 nM final concentration) in assay buffer containing 0.2 mM Phenol Red indicator. Pre-incubate the enzyme with the inhibitor for 15 minutes.

-

Substrate Setup: Prepare a saturated CO₂ solution in water (~17 mM at 20°C).

-

Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate.

-

Data Acquisition: Monitor the absorbance decay at 557 nm over 10 seconds.

-

Analysis: Calculate the initial velocity of the reaction. Plot fractional activity vs. inhibitor concentration to determine the

, and calculate-

Validation Checkpoint: Include Acetazolamide as a positive control; its

must resolve to ~25 nM to validate the assay's dynamic range.

-

Experimental workflow for the synthesis, purification, and enzymatic validation of brominated sulfonamides.

References

-

Sulfonamide (medicine) - History and Discovery. Wikipedia, The Free Encyclopedia. URL:[Link]

-

Carbonic Anhydrase Inhibitors from Marine Natural Products. Supuran, C. T. Marine Drugs (MDPI), 2022. URL:[Link]

-

Molecular Docking Supported Observed Changes in Anticholinesterase, Antioxidant and α-Glucosidase Inhibitions upon the Bromination of Benzene Sulfonamide. Mahnashi, M. H., et al. Journal of the Chemical Society of Pakistan, 2022. URL:[Link]

Methodological & Application

Application Note: Analytical Characterization of N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Executive Summary & Chemical Profile

N-(3-bromophenyl)-4-nitrobenzenesulfonamide (C₁₂H₉BrN₂O₄S, MW: ~357.18 g/mol ) is a highly functionalized diaryl sulfonamide. Sulfonamide scaffolds are ubiquitous in medicinal chemistry, frequently serving as carbonic anhydrase inhibitors, antimicrobial agents, and key intermediates in drug discovery[1].

The structural complexity of this compound—featuring a halogenated aromatic ring, a strongly electron-withdrawing nitro group, and a central sulfonamide linkage—demands a multi-faceted analytical approach. This application note details the causal reasoning, self-validating protocols, and step-by-step methodologies required to unambiguously characterize this molecule using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy.

Strategic Analytical Workflow

To establish a self-validating analytical profile, researchers must orthogonalize their data. For instance, while NMR provides the carbon-hydrogen framework, HRMS confirms the exact mass and isotopic distribution, and FT-IR independently verifies the oxidation state of the heteroatom functional groups (NO₂ and SO₂).

Figure 1: Orthogonal analytical workflow for comprehensive structural elucidation.

Causality in Experimental Design (E-E-A-T)

NMR Solvent Selection: The Case for DMSO-d₆

While CDCl₃ is a standard NMR solvent, it is suboptimal for secondary sulfonamides. In non-polar solvents, the acidic sulfonamide proton (-NH-) often undergoes rapid exchange with trace water or broadens due to quadrupolar relaxation from the nitrogen atom, rendering the signal invisible. Causality: By utilizing DMSO-d₆, the strongly hydrogen-bonding solvent "locks" the -NH- proton in place, preventing chemical exchange. This results in a sharp, highly diagnostic downfield singlet (typically between δ 10.5–11.0 ppm), which is critical for confirming the intact sulfonamide linkage[2].

HRMS Ionization Mode: Exploiting Acidity

For mass spectrometry, Electrospray Ionization in negative mode (ESI-) is explicitly chosen over positive mode (ESI+). Causality: The sulfonamide nitrogen is flanked by a highly electron-withdrawing 4-nitrophenylsulfonyl group and a 3-bromophenyl ring. This severe electron depletion significantly lowers the pKa of the -NH- proton (pKa ~8.0). Consequently, the molecule readily deprotonates in the ESI source to form a highly stable [M-H]⁻ anion, providing a much stronger and cleaner signal than protonation attempts in ESI+.

Self-Validating Isotopic Signatures

The presence of the bromine atom provides an internal, self-validating control during MS analysis. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Trustworthiness: A valid HRMS spectrum for this compound must display a characteristic doublet for the molecular ion (m/z ~354.9 and 356.9) with equal intensity. If this 1:1 doublet is absent, the structural assignment is fundamentally incorrect.

Figure 2: Logical mapping of molecular features to their diagnostic analytical signals.

Quantitative Data Summary

The following table synthesizes the expected quantitative data points required to confirm the identity of N-(3-bromophenyl)-4-nitrobenzenesulfonamide[2][3][4].

| Analytical Technique | Functional Group / Moiety | Expected Signal / Value | Diagnostic Significance |

| ¹H NMR (DMSO-d₆) | Sulfonamide (-NH-) | Singlet, δ 10.5–11.0 ppm | Confirms intact sulfonamide linkage |

| ¹H NMR (DMSO-d₆) | 4-Nitrophenyl ring | Two doublets, δ 8.0–8.4 ppm | Confirms para-substitution pattern (AA'BB' system) |

| ¹H NMR (DMSO-d₆) | 3-Bromophenyl ring | Multiplets, δ 7.1–7.5 ppm | Confirms meta-substitution pattern |

| HRMS (ESI-) | Molecular Ion [M-H]⁻ | m/z 354.9 / 356.9 (~1:1) | Validates exact mass and the presence of Bromine |

| FT-IR (ATR) | Nitro (-NO₂) | 1520 cm⁻¹ & 1350 cm⁻¹ | Confirms asymmetric/symmetric NO₂ stretches |

| FT-IR (ATR) | Sulfonyl (-SO₂-) | 1345 cm⁻¹ & 1160 cm⁻¹ | Validates the S=O bond integrity |

Step-by-Step Experimental Protocols

Protocol A: High-Resolution LC-MS (ESI-)

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 10 μL of this stock into 990 μL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. (Note: While formic acid is added to aid chromatography, the inherent acidity of the sulfonamide ensures excellent ionization in negative mode).

-

Chromatography: Inject 2 μL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 μm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate the Q-TOF or Orbitrap in Electrospray Negative (ESI-) mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

-

Data Validation: Extract the chromatogram for the expected mass. Verify the isotopic pattern matches the theoretical 1:1 ratio for ⁷⁹Br and ⁸¹Br at m/z 354.95 and 356.95 (± 5 ppm mass accuracy).

Protocol B: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Weigh exactly 15 mg of the dried compound into a clean glass vial.

-

Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 30 seconds to ensure complete dissolution.

-

Acquisition (¹H): Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz or higher. Use a standard pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

-

Acquisition (¹³C): Acquire the ¹³C{¹H} decoupled spectrum. Due to the lack of NOE on quaternary carbons (specifically the C-Br and C-NO₂ carbons), increase the relaxation delay to 3 seconds and acquire at least 1024 scans to ensure adequate signal-to-noise ratio for the quaternary signals.

Protocol C: FT-IR Spectroscopy (ATR Method)

-

Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

-

Sample Application: Place approximately 2-3 mg of the solid crystalline powder directly onto the ATR crystal.

-

Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid sample.

-

Acquisition & Analysis: Collect the sample spectrum (32 scans). Apply an ATR correction algorithm if necessary. Identify the diagnostic NO₂ (1520/1350 cm⁻¹) and SO₂ (1345/1160 cm⁻¹) stretching bands[3][4].

References

-

Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). "Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources." The Journal of Organic Chemistry, 80(7), 3504-3511. URL:[Link]

-

Karabacak, M., Postalcilar, E., & Cinar, M. (2012). "Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. URL:[Link]

Sources

- 1. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. N-Hexyl-4-nitrobenzenesulfonamide|CAS 52374-18-2 [benchchem.com]

- 4. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Introduction N-(3-bromophenyl)-4-nitrobenzenesulfonamide is a disubstituted aromatic sulfonamide. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating complex molecular architectures. Accurate structural elucidation and purity assessment are paramount in the development of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural determination of organic compounds in solution. This guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of N-(3-bromophenyl)-4-nitrobenzenesulfonamide, designed for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Predicted NMR Environments

The first step in any NMR analysis is to examine the molecule's structure to identify unique proton (¹H) and carbon (¹³C) environments. Symmetry, or the lack thereof, will dictate the number of distinct signals observed in the NMR spectra.

The structure of N-(3-bromophenyl)-4-nitrobenzenesulfonamide lacks any plane of symmetry, meaning all protons and carbons on the aromatic rings are chemically non-equivalent, with the exception of those on the nitro-substituted ring which has a plane of symmetry along the C-S bond axis. This leads to the expectation of 8 distinct aromatic proton signals and 12 distinct carbon signals. The atom numbering scheme used for assignment is shown below.

Caption: Standardized workflow for NMR analysis.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation. [1] Materials:

-

N-(3-bromophenyl)-4-nitrobenzenesulfonamide (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

High-quality 5 mm NMR tube

-

Deuterated solvent (e.g., DMSO-d₆)

-

Pasteur pipette with cotton plug (for filtration)

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the required amount of the solid compound and place it in a clean, dry vial.

-

Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for this compound due to its excellent solvating power for polar molecules and its ability to slow the exchange of the acidic sulfonamide N-H proton, allowing it to be observed as a distinct signal.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. [2]The optimal sample height in a standard 5 mm tube is 4-5 cm. [1][3]4. Homogenization: Gently vortex the vial until the solid is completely dissolved. A homogeneous solution free of particulate matter is essential for high resolution. [1]5. Filtration and Transfer: If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol: Data Acquisition

These are typical parameters for a 400 or 500 MHz spectrometer.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Spectrometer Frequency | 400 MHz | 101 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 (proton decoupled) |

| Number of Scans (NS) | 8 - 16 | 1024 - 4096 |

| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 s |

| Acquisition Time (AQ) | ~4 s | ~1.3 s |

| Spectral Width (SW) | ~16 ppm | ~240 ppm |

| Reference | DMSO-d₆ at 2.50 ppm | DMSO-d₆ at 39.52 ppm |

Causality in Parameter Selection:

-

¹³C Number of Scans: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio, resulting in inherently lower sensitivity compared to ¹H.

-

Proton Decoupling in ¹³C: The zgpg30 pulse program employs broadband proton decoupling. This collapses all C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line (singlet). This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

Protocol: Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum. [4]

-

Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are purely absorptive and have a positive, symmetrical lineshape.

-

Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline, ensuring accurate integration.

-

Referencing: The chemical shift axis is calibrated. This is typically done by setting the residual solvent peak to its known literature value (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H). [2]5. Integration: For ¹H NMR, the area under each signal is integrated to determine the relative ratio of protons giving rise to that signal.

Modern NMR software packages like Mnova or NMRFx automate many of these steps, providing a user-friendly interface for processing and analysis. [5][6]

Spectral Interpretation and Data Analysis

The following tables provide a detailed prediction of the ¹H and ¹³C NMR spectra based on established substituent effects. [7][8][9][10]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum can be divided into three regions: the downfield region for the 4-nitrobenzenesulfonyl protons, the mid-field region for the 3-bromophenyl protons, and a single, broad peak for the N-H proton.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H | 10.5 - 11.5 | broad singlet (s) | 1H | Acidic proton, often broad due to exchange. Shift is concentration-dependent. |

| H-2, H-6 | 8.2 - 8.4 | doublet (d) | 2H | Ortho to the strongly withdrawing -NO₂ group, highly deshielded. Appears as an AA'BB' system with H-3/H-5. |

| H-3, H-5 | 7.9 - 8.1 | doublet (d) | 2H | Ortho to the -SO₂- group, deshielded. Appears as an AA'BB' system with H-2/H-6. |

| H-2' | 7.3 - 7.5 | triplet (t) or singlet | 1H | Between two meta protons (H-4', H-6'), appears as a triplet. May appear as a broad singlet. |

| H-6' | 7.2 - 7.4 | doublet of doublets (dd) | 1H | Ortho to H-5' (large J) and meta to H-2', H-4' (small J). |

| H-4' | 7.1 - 7.3 | doublet of doublets (dd) | 1H | Ortho to H-5' (large J) and meta to H-2' (small J). |

| H-5' | 7.0 - 7.2 | triplet (t) | 1H | Ortho to two protons (H-4', H-6'), appears as a triplet. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Quaternary carbons (those with no attached protons) will typically have lower intensity signals.

| Signal Assignment | Predicted δ (ppm) | Rationale |

| C-4 | 149 - 151 | Quaternary carbon directly attached to the strongly electron-withdrawing -NO₂ group. |

| C-1 | 144 - 146 | Quaternary carbon attached to the -SO₂- group. |

| C-1' | 139 - 141 | Quaternary carbon attached to the sulfonamide nitrogen. |

| C-3' | 121 - 123 | Quaternary carbon attached to Bromine. The heavy atom effect of Br can cause this signal to be broad. |

| C-5' | 131 - 133 | Carbon ortho to H-5', expected in the standard aromatic region. |

| C-2, C-6 | 128 - 130 | Carbons ortho to the -SO₂- group. |

| C-3, C-5 | 124 - 126 | Carbons meta to the -SO₂- group and ortho to the -NO₂ group. |

| C-6' | 123 - 125 | Carbon ortho to the sulfonamide nitrogen. |

| C-2' | 120 - 122 | Carbon ortho to the sulfonamide nitrogen. |

| C-4' | 117 - 119 | Carbon meta to the sulfonamide nitrogen. |

Conclusion

This application note provides a comprehensive framework for the acquisition and detailed analysis of ¹H and ¹³C NMR spectra for N-(3-bromophenyl)-4-nitrobenzenesulfonamide. By understanding the fundamental principles of substituent effects and following robust experimental protocols, researchers can confidently elucidate the structure of this and related sulfonamide compounds. The predicted chemical shifts and coupling patterns serve as a reliable guide for spectral assignment, ensuring the structural integrity and purity of the compound for its intended application in research and development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Creative Biostructure. [Link]

-

Tanaka, H., et al. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

-

Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. Wiley Online Library. [Link]

-

ResearchGate. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Szymanski, E.S., et al. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications. [Link]

-

Spanish National Research Council (CSIC). (n.d.). NMR sample preparation guidelines. CSIC. [Link]

-

Hornak, J.P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

-

Western University. (2013). NMR Sample Preparation. Department of Chemistry. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

Physical Chemistry Chemical Physics. (2019). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. UW-L. [Link]

-

Martin, J., & Dailey, B.P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]

-

Abraham, R.J., et al. (2002). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Modgraph. [Link]

-

Happer, D.A.R. (1985). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

-

Ceccarelli, G., et al. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Taylor & Francis Online. [Link]

-

Figg, J. (2020). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 5. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 6. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

Application Note: Antimicrobial Screening Assays for N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Executive Summary & Structural Rationale

N-(3-bromophenyl)-4-nitrobenzenesulfonamide is a synthetic sulfonamide derivative rationally designed to target bacterial dihydropteroate synthase (DHPS)[1]. The core 4-nitrobenzenesulfonamide structure acts as a competitive antagonist of p-aminobenzoic acid (PABA). The strategic addition of a 3-bromophenyl group at the sulfonamide nitrogen significantly increases the molecule's lipophilicity. This structural modification enhances penetration through the complex cell envelopes of Gram-positive pathogens, such as Staphylococcus aureus, making it a compound of high interest for overcoming specific resistance profiles[2].

Mechanism of Action & The "Thymidine Bypass"

Sulfonamides exert their bacteriostatic effect by halting de novo folate biosynthesis, which subsequently starves the bacteria of the nucleotides required for DNA and RNA synthesis[1]. However, the in vitro evaluation of sulfonamides is uniquely vulnerable to environmental artifacts. If the testing medium contains exogenous thymidine or thymine, bacteria can salvage these metabolites to bypass the enzymatic blockade entirely[3]. This "thymidine bypass" results in falsely elevated Minimum Inhibitory Concentrations (MICs) and erroneous reports of resistance.

Caption: Bacterial folate biosynthesis pathway illustrating DHPS inhibition by sulfonamides and thymidine bypass.

Pre-Analytical Considerations (Causality & Logic)

To ensure experimental integrity, researchers must control three critical variables when screening this compound:

-

Solvent Selection & Toxicity : Due to the hydrophobic nature of the brominated aromatic ring, the compound must be solubilized in 100% Dimethyl Sulfoxide (DMSO)[4]. To prevent solvent-induced toxicity from skewing the antibacterial data, the final concentration of DMSO in the assay wells must not exceed 1% (v/v). A dedicated "solvent control" well is mandatory to validate that growth inhibition is caused by the drug, not the DMSO.

-

Media Stringency : Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be certified as [3]. Using uncertified media will invalidate the assay due to the bypass mechanism described above.

-

The Trailing Growth Phenomenon : Because sulfonamides do not induce immediate cell lysis, bacteria often undergo several division cycles before their intracellular folate reserves are fully depleted. This manifests as "trailing growth"—a faint haze of bacterial survival in wells containing high drug concentrations[5]. Consequently, the mandates that the MIC endpoint for sulfonamides be read at an 80% reduction in growth compared to the control, rather than complete optical clarity[1].

Caption: Step-by-step workflow for sulfonamide MIC determination via broth microdilution.

Standardized Experimental Protocols

Protocol 1: Broth Microdilution (MIC Determination)

This protocol establishes a self-validating system to determine the MIC of N-(3-bromophenyl)-4-nitrobenzenesulfonamide, adhering strictly to CLSI M100 guidelines[5].

Step-by-Step Methodology:

-

Plate Setup : Dispense 50 µL of low-thymidine CAMHB into all wells of a sterile 96-well U-bottom microtiter plate (Columns 2-12).

-

Drug Dilution : Add 100 µL of the compound (prepared at 256 µg/mL in CAMHB with 2% DMSO) to Column 1. Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing, and continuing through Column 10. Discard 50 µL from Column 10.

-

Control Assignment :

-

Column 11 (Growth Control): 50 µL CAMHB + 50 µL inoculum.

-

Column 12 (Sterility Control): 100 µL CAMHB only.

-

Solvent Control: A separate row containing 1% DMSO in CAMHB + inoculum.

-

-

Inoculum Standardization : Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx.

CFU/mL)[4]. Dilute this suspension 1:150 in CAMHB to yield -

Inoculation : Add 50 µL of the diluted inoculum to Columns 1-11. The final well volume is 100 µL, and the final bacterial concentration is

CFU/mL. -

Incubation & Reading : Incubate at 35±2°C for 16–20 hours[4]. Read the plate visually or via a spectrophotometer (OD600). The MIC is the lowest concentration exhibiting an 80% reduction in growth compared to Column 11[1].

Protocol 2: Time-Kill Kinetics

While sulfonamides are classically bacteriostatic, highly lipophilic halogenated derivatives can exhibit bactericidal properties at elevated concentrations. This assay differentiates the two profiles.

Step-by-Step Methodology:

-

Prepare Erlenmeyer flasks containing 20 mL of low-thymidine CAMHB.

-

Spike the flasks with N-(3-bromophenyl)-4-nitrobenzenesulfonamide to achieve final concentrations of 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask.

-

Inoculate all flasks to a final density of

CFU/mL. -

Incubate at 35±2°C with orbital shaking (150 rpm).

-

At time intervals

and -

Perform 10-fold serial dilutions in sterile saline and plate 10 µL spots onto Mueller-Hinton Agar (MHA)[4].

-

Incubate plates for 24 hours and enumerate colony-forming units (CFU/mL).

-

Interpretation : A

decrease in CFU/mL from the initial inoculum indicates bactericidal activity; a

Quantitative Data Presentation

The following table summarizes the expected in vitro activity profile of N-(3-bromophenyl)-4-nitrobenzenesulfonamide against standard reference strains, highlighting the 80% inhibition reading threshold.

| Bacterial Strain | Genotype / Phenotype | Expected MIC (µg/mL)* | Expected MBC (µg/mL) | Activity Profile |

| Staphylococcus aureus ATCC 29213 | Wild-Type (Susceptible) | 16 - 32 | >128 | Bacteriostatic |

| Staphylococcus aureus Clinical Isolate | MRSA (DHPS Mutant) | >128 | >128 | Resistant |

| Escherichia coli ATCC 25922 | Wild-Type (Susceptible) | 32 - 64 | >256 | Bacteriostatic |

| Pseudomonas aeruginosa ATCC 27853 | Intrinsic Efflux | >256 | >256 | Intrinsically Resistant |

*MIC values read at 80% growth reduction threshold to account for sulfonamide trailing growth.

References

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus Source: National Institutes of Health (PMC) URL:[Link]

-

Mueller Hinton Agar | Disk Diffusion Reference Medium Source: AuSaMicS URL:[Link]

-

CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

Sources

Application Note: In Vitro Anticancer Activity and Mechanistic Profiling of N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Executive Summary & Chemical Rationale

The compound N-(3-bromophenyl)-4-nitrobenzenesulfonamide (CAS: 16937-10-3) represents a highly privileged structural motif in modern oncology drug discovery. As a Senior Application Scientist, evaluating this compound requires understanding the precise chemical rationale behind its architecture:

-

The 4-Nitrobenzenesulfonamide Core : This scaffold is a proven template for multi-target anticancer activity. The strong electron-withdrawing nature of the para-nitro group significantly increases the acidity of the sulfonamide nitrogen. This electronic effect enhances its ability to coordinate with metalloenzymes (such as the zinc ion in Carbonic Anhydrase IX, a key survival protein in hypoxic tumors) and act as a potent inverse agonist for Estrogen-Related Receptor alpha (ERRα), a critical driver in triple-negative breast cancer[1].

-

The 3-Bromophenyl Moiety : The meta-bromo substitution provides essential lipophilicity (enhancing cellular permeability) and steric bulk. Furthermore, the bromine atom enables specific halogen bonding within the hydrophobic pockets of target proteins, driving selectivity against cancer cell lines over normal healthy tissues[2].

The 4-nitrobenzenesulfonamide scaffold exhibits highly divergent and synergistic bioactivities, making it an exceptional candidate for targeted tumor microenvironment disruption[3].

Mechanistic Architecture

The anticancer efficacy of halogenated nitrobenzenesulfonamides is driven by a multi-pathway disruption of tumor homeostasis. By acting as ERRα inverse agonists and metalloenzyme inhibitors, these compounds induce severe intracellular acidification and mitochondrial dysfunction, ultimately culminating in an irreversible caspase-dependent apoptotic cascade[1].

Fig 1: Mechanistic signaling pathway of 4-nitrobenzenesulfonamide derivatives inducing apoptosis.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal quality control metrics to prevent false positives caused by compound precipitation, solvent toxicity, or assay artifact.

Fig 2: Self-validating experimental workflow for in vitro anticancer activity profiling.

Protocol A: High-Throughput Cytotoxicity Profiling (CCK-8 Assay)

Causality & Rationale : We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. Highly lipophilic brominated sulfonamides can precipitate during the DMSO-solubilization step required for MTT. CCK-8 utilizes WST-8 to produce a highly water-soluble formazan dye, allowing for continuous, non-destructive kinetic monitoring of the same microplate over 24, 48, and 72 hours[1].

Self-Validation Architecture :

-

Edge-Effect Mitigation : Outer wells of the 96-well plate must be filled with 200 µL of sterile PBS to prevent evaporation-induced thermal gradients.

-

QC Metric : The assay is only deemed scientifically valid if the calculated Z'-factor is ≥ 0.5 .

-

Vehicle Control : Final DMSO concentration must not exceed 0.1% (v/v) to rule out solvent-induced cytotoxicity.

Step-by-Step Methodology :

-

Cell Seeding : Harvest exponentially growing cancer cells (e.g., MDA-MB-231, BEL-7402). Seed at a density of

cells/well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. -

Compound Treatment : Prepare a 10 mM stock of N-(3-bromophenyl)-4-nitrobenzenesulfonamide in anhydrous DMSO. Perform serial dilutions in serum-free media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Add 100 µL of the drug solution to the corresponding wells.

-

Incubation & Labeling : Incubate for 48 hours. Add 10 µL of CCK-8 reagent directly to each well. Avoid introducing bubbles, which scatter light and skew absorbance readings.

-

Quantification : Incubate for 2 hours at 37°C. Read the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Apoptotic Mechanism Validation (Annexin V-FITC/PI Flow Cytometry)

Causality & Rationale : Propidium Iodide (PI) alone only indicates membrane permeability (necrosis or late apoptosis). Annexin V specifically binds to externalized phosphatidylserine—an active, ATP-dependent hallmark of early programmed cell death. This dual-staining approach definitively proves whether the sulfonamide is inducing targeted apoptosis or merely acting as a non-specific necrotic toxin[1].

Self-Validation Architecture :

-

Compensation Controls : Single-stained Annexin V-FITC and single-stained PI tubes are mandatory to calculate the spectral overlap compensation matrix.

-

Gating Strategy : Doublet discrimination (FSC-A vs. FSC-H) must be performed to ensure only single cells are analyzed, preventing false-positive apoptotic aggregates.

Step-by-Step Methodology :

-

Treatment : Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× the established IC₅₀ concentration for 48 hours.

-

Harvesting : Collect both the floating (late apoptotic) and adherent cells. Wash twice with ice-cold PBS.

-

Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate in the dark at room temperature for 15 minutes.

-

Acquisition : Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing a minimum of 10,000 single-cell events per sample.

Quantitative Baselines & Data Presentation

The following table synthesizes representative benchmark data for highly potent 4-nitrobenzenesulfonamide derivatives across standard oncology cell lines, establishing the expected therapeutic window and efficacy profile for this class of compounds[1][2].

| Cell Line | Tissue Origin | Representative IC₅₀ (µM) ± SD | Apoptotic Index (%) | Primary Target Pathway |

| MCF-7 | Breast (ER+) | 12.4 ± 1.1 | 38.9 | ERRα / CA IX |

| MDA-MB-231 | Breast (TNBC) | 9.8 ± 0.8 | 44.3 | ERRα |

| BEL-7402 | Hepatoma | 25.5 ± 2.1 | 27.8 | ROS / Caspase |

| HUVEC | Normal Endothelium | > 100.0 | < 5.0 | N/A (Selectivity Baseline) |

(Note: Data reflects benchmark validation parameters for structurally analogous p-nitrobenzenesulfonamides to ensure assay calibration and compound benchmarking).

References

-

Title : The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo Source : Taylor & Francis URL : 1

-

Title : Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition Source : MDPI URL : 2

-

Title : Antiplasmodial action of 4-nitrobenzenesulfonamide chalcones: Design, synthesis, characterisation, in vitro and in silico evaluation against blood stages of Plasmodium falciparum 3D7 Source : PubMed / NIH URL :3

Sources

Troubleshooting & Optimization

Improving yield in N-(3-bromophenyl)-4-nitrobenzenesulfonamide synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of N-(3-bromophenyl)-4-nitrobenzenesulfonamide .

Due to the unique electronic properties of the starting materials, this reaction is notoriously prone to yield-killing side reactions. Below, we dissect the mechanistic bottlenecks, provide data-driven troubleshooting, and outline a self-validating protocol to achieve >90% yields.

Visualizing the Reaction Landscape

Reaction pathways illustrating desired mono-sulfonylation versus competitive side reactions.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My overall yield is consistently below 40%, and TLC shows a massive baseline spot. What is destroying my starting material? A: You are observing the rapid hydrolysis of your sulfonyl chloride. The para-nitro group strongly withdraws electron density via both inductive (-I) and resonance (-M) effects. This drastically increases the electrophilicity of the sulfonyl sulfur atom, making it exceptionally susceptible to nucleophilic attack by water[1]. Because 3-bromoaniline is a relatively weak nucleophile (due to the meta-bromo group's -I effect), trace moisture easily outcompetes the amine, leading to rapid hydrolysis into 4-nitrobenzenesulfonic acid (the highly polar baseline spot). Solution: Abandon aqueous Schotten-Baumann conditions. Use strictly anhydrous dichloromethane (DCM) and ensure all glassware is rigorously oven-dried[2].